2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Description
2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a halogenated amide compound characterized by a propanamide backbone substituted with a chlorine atom at the β-position (2-position) and an aromatic 4-(difluoromethoxy)phenyl group attached via the amide nitrogen. Its molecular formula is C₁₀H₁₀ClF₂NO₂, with a molecular weight of 265.65 g/mol (calculated).
Properties
IUPAC Name |
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO2/c1-6(11)9(15)14-7-2-4-8(5-3-7)16-10(12)13/h2-6,10H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQBJAWLGMRITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230838 | |
| Record name | 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852940-46-6 | |
| Record name | 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852940-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide typically involves the reaction of 4-(difluoromethoxy)aniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amides or thiol derivatives.
Oxidation Reactions: Products include carboxylic acids or other oxidized compounds.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to its target, while the chloro group can influence its reactivity and stability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Halogen Positioning: Compounds with ortho-/para-halogenation (e.g., 4-chloro-2-fluorophenyl in ) exhibit stronger intermolecular interactions (e.g., halogen bonding) than monosubstituted analogs.
- Heterocyclic Substituents : The 1,2,4-triazole group in introduces additional hydrogen-bonding sites, which may enhance solubility and target affinity compared to the target compound’s difluoromethoxy group.
Molecular Weight and Lipophilicity
Challenges and Limitations
- Synthetic Complexity : The difluoromethoxy group in the target compound requires specialized fluorination techniques, as seen in the discontinued analog .
- Isomer Differentiation : Misidentification risks exist for isomers like 3-chloro-4-(difluoromethoxy)phenyl () versus the target’s 4-(difluoromethoxy)phenyl group, necessitating advanced analytical methods (e.g., NMR, LC-MS) .
Biological Activity
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is characterized by the following structural features:
- Chlorine atom at the second position.
- Difluoromethoxy group attached to the phenyl ring.
- Propanamide functional group , which may influence its biological interactions.
The compound's chemical formula is with a molecular weight of 249.65 g/mol.
The biological activity of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is primarily attributed to its interactions with specific molecular targets. Research indicates that it may act on various enzymes and receptors, modulating their activity and influencing biochemical pathways involved in disease processes.
Antifungal Activity
Recent studies have demonstrated that derivatives similar to 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide exhibit significant antifungal properties. The compound was tested against several phytopathogenic fungi, showing varying degrees of inhibition:
| Compound | Inhibition Rate (%) | Fungi Tested |
|---|---|---|
| 1 | 78.4 | A. alternate |
| 2 | 95.1 | C. lunata |
| 3 | 62.2 | P. oryza |
These results suggest that compounds with similar structures could be developed as antifungal agents, potentially offering alternatives to existing treatments .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of several compounds structurally related to 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide against Fusarium oxysporum. The results indicated that certain derivatives exhibited higher efficacy than traditional antifungal agents, suggesting a promising avenue for agricultural applications .
- Cell Line Studies : In vitro studies on cancer cell lines have shown that related compounds can induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for therapeutic use. Further exploration is needed to confirm these effects specifically for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide.
Pharmacokinetics
Understanding the pharmacokinetics of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is crucial for determining its therapeutic potential. Key factors include:
- Absorption : The compound's solubility and permeability affect its absorption in biological systems.
- Distribution : Lipophilicity influences how well it distributes throughout tissues.
- Metabolism : Enzymatic pathways may modify the compound, impacting its efficacy and safety profile.
- Excretion : Renal or hepatic excretion pathways determine how quickly the compound is eliminated from the body.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
